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molecular formula C13H19NO3 B8691520 N,N-Diethyl-2,5-dimethoxybenzamide CAS No. 72003-93-1

N,N-Diethyl-2,5-dimethoxybenzamide

Cat. No. B8691520
M. Wt: 237.29 g/mol
InChI Key: SBBUUJSJNVEGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593970

Procedure details

To a stirred solution of 2,5-dimethoxybenzoic acid (6.61 g, 36.3 mmol) in 50 ml of CH2Cl2 was added a solution of (COCl)2 in CH2Cl2 (2.0M, 20 ml, 40.0 mmol) at 0° C. under argon. After addition of catalytic amount of pyridine (0.2 ml) an evolution of gas was observed. The reaction was warmed up to room temperature and stirred for 3 hours. The volatile were removed and the residue was dissolved in 300 ml of diethyl ether. Diethylamine (5.26 ml, 50.8 mmol) was introduced dropwise at 0° C. under argon. The resulting mixture was stirred at room temperature for another 3 hours, and then quenched with saturated K2CO3 solution. The organic layer was washed with 2N NaOH and water, dried over MgSO4, filtered and then evaporated. Flash chromatography of the residue with CH2Cl2 and CH3CO2Et (1:1) provided pure title compound (8.34 g, 35.1 mmol) in 97% yield as white solid. 1H NMR (CDCl3) δ:1.05 (3H, t, J=7.1 Hz), 1.24 (3H, t, J=7.1 Hz), 3.16 (2H, q, J=7.1 Hz), 3.56 (2H, m), 3.77 (3H, s), 3.78 (3H, s), 6.77 (1H, m), 6.84 (2H, m).
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
5.26 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.C(Cl)(C(Cl)=O)=O.[N:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1.C(NCC)C>C(Cl)Cl.CC(OCC)=O>[CH2:21]([N:20]([CH2:25][CH3:24])[C:5](=[O:7])[C:4]1[CH:8]=[C:9]([O:12][CH3:13])[CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[CH3:22]

Inputs

Step One
Name
Quantity
6.61 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C)NCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile were removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 ml of diethyl ether
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for another 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated K2CO3 solution
WASH
Type
WASH
Details
The organic layer was washed with 2N NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(C(C1=C(C=CC(=C1)OC)OC)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.1 mmol
AMOUNT: MASS 8.34 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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